3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

Catalog No.
S15957229
CAS No.
133229-83-1
M.F
C14H5Cl2F6N3O4
M. Wt
464.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,...

CAS Number

133229-83-1

Product Name

3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

IUPAC Name

3-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline

Molecular Formula

C14H5Cl2F6N3O4

Molecular Weight

464.1 g/mol

InChI

InChI=1S/C14H5Cl2F6N3O4/c15-7-3-5(13(17,18)19)1-2-8(7)23-11-9(24(26)27)4-6(14(20,21)22)10(16)12(11)25(28)29/h1-4,23H

InChI Key

AJCZDDUUXXCMCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-]

3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is a synthetic organic compound characterized by its complex structure and unique chemical properties. It features multiple functional groups, including chloro, trifluoromethyl, and dinitro groups, which contribute to its reactivity and solubility in organic solvents. This compound is primarily utilized in organic synthesis and has potential applications in drug development and agrochemicals.

  • Nitration: The presence of nitro groups allows for further nitration reactions under specific conditions, leading to the formation of additional nitro derivatives.
  • Reduction: The nitro groups can be reduced to amino groups, resulting in the formation of diamino derivatives, which may exhibit different biological activities.
  • Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. This versatility is crucial for synthesizing derivatives with tailored properties.

Research indicates that 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline exhibits notable biological activity. Its structure allows it to interact with various biological targets, potentially leading to antimicrobial and antifungal properties. The compound's unique arrangement of functional groups may enhance its efficacy as a pesticide or herbicide, making it valuable in agricultural applications.

The synthesis of 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multi-step processes:

  • Nitration of Precursors: Starting with 4-chlorotrifluorotoluene, the compound undergoes a two-step nitration process involving controlled reactions with nitric acid and sulfuric acid.
  • Formation of Dinitro Compounds: The initial mononitrated product is subjected to further nitration to yield the dinitro derivative.
  • Final Coupling Reaction: The final compound is synthesized through a coupling reaction involving an amine derivative.

These methods ensure high yields and purity of the desired product while allowing for modifications to optimize reaction conditions.

3-Chloro-2,6-dinitro-4-(trifluoromethyl)anilineContains chloro and trifluoromethyl groupsOrganic synthesis, drug development4-Chloro-3,5-dinitrotrifluorotolueneDinitro groups on a trifluorotoluene backboneHerbicide synthesis3-Chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)anilineSimilar dinitro and trifluoromethyl substituentsIndustrial applications2,6-Dichloro-4-(trifluoromethyl)anilineContains dichloro and trifluoromethyl groupsSynthesis of other organic compounds

The uniqueness of 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline lies in its specific combination of functional groups that enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable for various scientific research applications and industrial uses.

Studies on the interactions of 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline reveal its ability to form hydrogen bonds and π-interactions with various molecular targets. These interactions are crucial for its biological activity and efficacy as a fungicide or herbicide. Understanding these mechanisms can aid in designing more effective derivatives with enhanced properties.

XLogP3

6.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

462.9561300 g/mol

Monoisotopic Mass

462.9561300 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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